![molecular formula C15H24N2 B1420006 1-N-cyclohexyl-1-N-ethyl-2-methylbenzene-1,4-diamine CAS No. 1094746-55-0](/img/structure/B1420006.png)
1-N-cyclohexyl-1-N-ethyl-2-methylbenzene-1,4-diamine
Overview
Description
The compound “1-N-cyclohexyl-1-N-ethyl-2-methylbenzene-1,4-diamine” is a substituted benzene ring. The benzene ring is a six-membered ring with alternating double bonds, and it’s a key structure in organic chemistry. This particular compound has a cyclohexyl group, an ethyl group, and a methyl group attached to it, as well as two amine (-NH2) groups .
Molecular Structure Analysis
The molecular structure of this compound would be based on the benzene ring, which is planar, and the attached groups. The cyclohexyl, ethyl, and methyl groups are all alkyl groups, which are typically tetrahedral in shape. The amine groups might participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. The benzene ring can undergo electrophilic aromatic substitution reactions, and the amine groups can participate in a variety of reactions, including acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the benzene ring, the types and positions of the substituents, and the presence of the amine groups .Scientific Research Applications
High-Pressure Reactions
The reaction of similar diamines with 2,3,5,6-tetrachloronitrobenzene under high pressure results in various products depending on the diamine used. Such reactions illustrate the potential of diamines like 1-N-cyclohexyl-1-N-ethyl-2-methylbenzene-1,4-diamine in high-pressure chemical synthesis (Ibata et al., 1995).
Crystal Packing Studies
Diamines structurally similar to 1-N-cyclohexyl-1-N-ethyl-2-methylbenzene-1,4-diamine play a crucial role in studying crystal packing interactions. These studies help in understanding molecular structures and their interactions, which is vital for material science and molecular engineering (Lai et al., 2006).
Polymer Synthesis
Diamines, including those with structural similarities to 1-N-cyclohexyl-1-N-ethyl-2-methylbenzene-1,4-diamine, are utilized in the synthesis of various polyimides. These polyimides are significant in creating high-performance engineering plastics and have applications in developing new polymers due to their attractive thermal and solubility properties (Iqbal et al., 2015).
Advanced Material Development
Polyimides derived from similar diamines exhibit high thermal stability, making them suitable for advanced material applications like flexible electronics, aerospace, and other high-performance areas. The study of these polyimides provides insights into material properties like tensile strength, glass transition temperature, and solubility (Liaw & Liaw, 1996).
Catalysis and Polymerization
Diamines structurally related to 1-N-cyclohexyl-1-N-ethyl-2-methylbenzene-1,4-diamine can act as ligands in catalytic processes, such as in atom transfer radical polymerization. These processes are important in the synthesis of polymers with specific characteristics (Ibrahim et al., 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-N-cyclohexyl-1-N-ethyl-2-methylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-3-17(14-7-5-4-6-8-14)15-10-9-13(16)11-12(15)2/h9-11,14H,3-8,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTWIDHVBYILDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=C(C=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601226558 | |
Record name | N1-Cyclohexyl-N1-ethyl-2-methyl-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601226558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1094746-55-0 | |
Record name | N1-Cyclohexyl-N1-ethyl-2-methyl-1,4-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1094746-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1-Cyclohexyl-N1-ethyl-2-methyl-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601226558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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